4-Acetyl-2-trifluoromethylbenzoic acid
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Overview
Description
4-Acetyl-2-trifluoromethylbenzoic acid is an organic compound with the molecular formula C10H7F3O3. It is characterized by the presence of an acetyl group and a trifluoromethyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-trifluoromethylbenzoic acid typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid
Reduction: 4-(1-Hydroxyethyl)-2-trifluoromethylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
4-Acetyl-2-trifluoromethylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-2-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability . The acetyl group may also participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylbenzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
4-Trifluoromethylbenzoic acid: Lacks the acetyl group, leading to different chemical behavior and uses.
Uniqueness
4-Acetyl-2-trifluoromethylbenzoic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-acetyl-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUEAOMAZHEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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